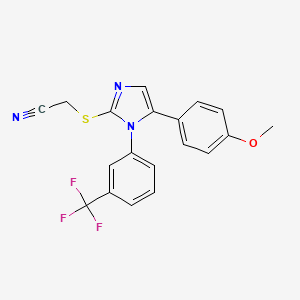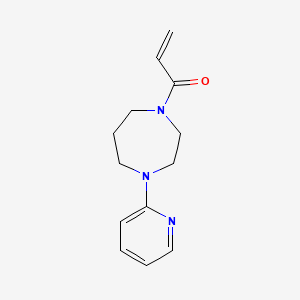
1-(4-Pyridin-2-yl-1,4-diazepan-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Pyridin-2-yl-1,4-diazepan-1-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as PDP and has a molecular formula of C14H16N4O.
Mécanisme D'action
The mechanism of action of PDP in its various applications is still under investigation. However, it has been found that PDP can interact with specific proteins and enzymes in cells, leading to the inhibition of their activity. This inhibition can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
PDP has been found to have various biochemical and physiological effects in cells. In cancer cells, PDP has been found to induce cell cycle arrest and apoptosis. In Alzheimer's disease and Parkinson's disease, PDP has been found to inhibit the aggregation of specific proteins that are associated with the development of these diseases. In insects, PDP has been found to inhibit the activity of specific enzymes that are essential for their survival.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using PDP in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations include its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on PDP. One direction is to further investigate its potential applications in medicine, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to explore its potential use as a pesticide in agriculture. Additionally, further research is needed to understand the mechanism of action of PDP and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of PDP involves the condensation reaction between 2-pyridinecarboxaldehyde and 1,4-diazepane in the presence of a base such as potassium carbonate. The resulting product is then subjected to a dehydration reaction using acetic anhydride to obtain 1-(4-Pyridin-2-yl-1,4-diazepan-1-yl)prop-2-en-1-one.
Applications De Recherche Scientifique
PDP has been extensively studied for its potential applications in various fields. In medicine, PDP has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, PDP has been found to have insecticidal properties and can be used as a pesticide. In materials science, PDP has been studied for its potential use in the development of organic electronic devices.
Propriétés
IUPAC Name |
1-(4-pyridin-2-yl-1,4-diazepan-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-13(17)16-9-5-8-15(10-11-16)12-6-3-4-7-14-12/h2-4,6-7H,1,5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYBQDWQELBJRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCN(CC1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

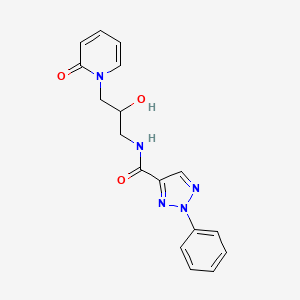
![(2S)-1-{6-[(1-carboxy-2-methylpropyl)amino]-5-nitropyridin-2-yl}pyrrolidine-2-carboxylic acid](/img/structure/B2471877.png)
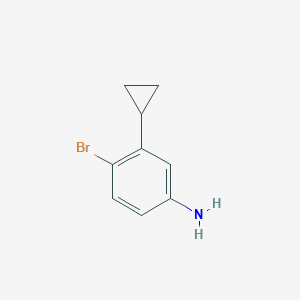
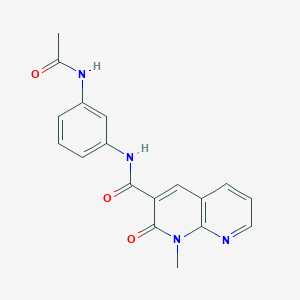
![2-(4-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2471884.png)
![5-chloro-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2471885.png)
![1'-(4-oxo-4H-chromene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2471887.png)
![4-ethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2471888.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2471891.png)

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2471893.png)
